Digitolutein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Digitolutein is a naturally occurring anthraquinone compound found in various plants, including Polygonum multiflorum (also known as He Shou Wu) and Rubia cordifolia (Madder root) []. While its potential health benefits have been explored in traditional medicine, scientific research on digitolutein is still in its early stages. Here's an overview of its current research applications:

Antioxidant and Anti-inflammatory Properties:

Several studies have investigated the potential antioxidant and anti-inflammatory properties of digitolutein. In vitro studies suggest that digitolutein can scavenge free radicals and inhibit the activity of pro-inflammatory enzymes, potentially offering benefits for conditions like chronic inflammation and oxidative stress [, ]. However, further research is needed to confirm these findings in vivo (living organisms) and understand the mechanisms of action.

Neuroprotective Effects:

Limited research suggests that digitolutein might possess neuroprotective properties. Studies on Drosophila melanogaster (fruit flies) and Caenorhabditis elegans (roundworms) have shown that digitolutein can improve lifespan and protect against neurodegeneration [, ]. However, these findings cannot be directly translated to humans, and further research is needed to explore its potential benefits in mammalian models and clinical trials.

Other Potential Applications:

Preliminary research suggests that digitolutein might have other potential applications, including:

- Anti-cancer properties: In vitro studies have shown that digitolutein can induce cell death in cancer cell lines []. However, further research is needed to understand its efficacy and safety in vivo.

- Antimicrobial activity: Some studies have shown that digitolutein exhibits antimicrobial activity against certain bacteria and fungi. However, further research is needed to explore its potential therapeutic applications.

Digitolutein is a naturally occurring compound classified under the category of anthraquinones, which are characterized by a specific structure comprising two carbonyl groups (C=O) attached to a benzene ring. This compound has been isolated from various plant sources, notably from the roots of Digitalis viridiflora, where it was identified alongside other anthraquinones. Its molecular structure and properties have been extensively studied using techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .

- Reduction Reactions: Digitolutein can undergo reduction to form less oxidized derivatives.

- Carbonyl Addition Reactions: The carbonyl groups can react with nucleophiles, leading to the formation of alcohols or other functional groups.

- Oxidation Reactions: It can also be oxidized to form more complex structures or derivatives .

These reactions enhance its utility in synthetic organic chemistry and pharmacological applications.

Digitolutein exhibits a range of biological activities, making it a compound of interest in medicinal chemistry:

- Antioxidant Activity: Like many anthraquinones, digitolutein demonstrates significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties: Studies have shown that digitolutein possesses antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Antitumor Effects: Preliminary research indicates that digitolutein may inhibit tumor growth, although further studies are needed to elucidate its mechanisms and efficacy in cancer therapy .

The synthesis of digitolutein can be achieved through several methods:

- Natural Extraction: It is primarily obtained through the extraction from plants such as Digitalis viridiflora using solvents like methanol or ethanol.

- Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions starting from simpler anthraquinone derivatives. Techniques such as condensation reactions and subsequent modifications are commonly employed .

Digitolutein has several applications across various fields:

- Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic uses in treating diseases related to oxidative stress and microbial infections.

- Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing skin aging and damage from environmental factors.

- Dyes and Pigments: As an anthraquinone, digitolutein can be utilized as a dye due to its vibrant color and stability .

Research into the interactions of digitolutein with biological molecules has revealed its potential as a lead compound for drug development:

- Protein Binding Studies: Digitolutein has been shown to bind effectively with certain proteins, which may enhance its bioavailability and therapeutic efficacy.

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes that play roles in disease pathways, including those involved in metabolic disorders .

Several compounds share structural similarities with digitolutein, each possessing unique properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Emodin | Anthraquinone | Antimicrobial, anti-inflammatory |

| Chrysophanol | Anthraquinone | Antioxidant, anticancer |

| Aloe-emodin | Anthraquinone | Laxative effects, potential anticancer |

| Morindone | Anthraquinone | Antimicrobial, anti-diabetic |

Digitolutein stands out due to its specific combination of biological activities and its unique structural characteristics among anthraquinones. Its dual functionality as both an antioxidant and antimicrobial agent makes it particularly valuable compared to other similar compounds .

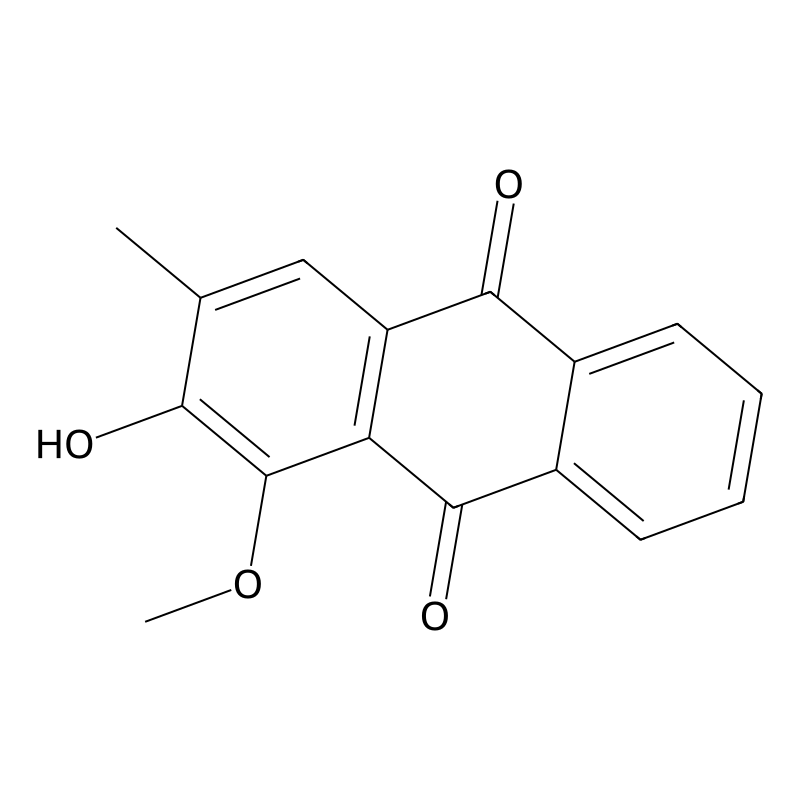

Digitolutein (CAS: 477-86-1) is an anthraquinone derivative with the systematic IUPAC name 2-hydroxy-1-methoxy-3-methylanthracene-9,10-dione. Its molecular formula is C₁₆H₁₂O₄, and it has a molecular weight of 268.26 g/mol. The compound features a tricyclic anthraquinone backbone substituted with hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups at positions 2, 1, and 3, respectively.

Synonyms and Identifiers:

- 2-Hydroxy-1-methoxy-3-methyl-9,10-anthraquinone

- 2-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione

- Wikidata ID: Q83070179

Historical Context in Phytochemical Research

Digitolutein was first isolated from Digitalis lanata callus tissues in the 1970s, marking its discovery in plant cell cultures. Later, it was identified in Morinda lucida, a plant used in traditional African medicine for treating malaria. The 1992 study by Koumaglo et al. demonstrated its antimalarial activity against Plasmodium falciparum, sparking interest in its therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C16H12O4 |

| Molecular Weight | 268.26 g/mol |

Spectroscopic Elucidation (NMR, MS, IR)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance (NMR) spectroscopic data of digitolutein provides valuable information about its structural features [4]. The proton (¹H) NMR spectrum of digitolutein exhibits characteristic signals that correspond to its functional groups and aromatic protons [5]. The methoxy group (-OCH₃) appears as a singlet at approximately δ 3.9-4.0 ppm, while the methyl group (-CH₃) resonates as a singlet at δ 2.2-2.4 ppm [6].

The aromatic protons in digitolutein produce complex multiplet signals in the region of δ 7.2-8.2 ppm, which is typical for anthraquinone derivatives [5]. A distinctive feature in the ¹H NMR spectrum is the highly deshielded hydroxyl proton (-OH), which appears as a singlet at δ 11.8-12.2 ppm due to intramolecular hydrogen bonding with the adjacent carbonyl group [4] [6].

The carbon-13 (¹³C) NMR spectrum of digitolutein displays signals for all 16 carbon atoms in the molecule [7]. The carbonyl carbons (C=O) of the anthraquinone core resonate at δ 180-185 ppm, while the quaternary aromatic carbons appear in the range of δ 140-165 ppm [5]. The tertiary aromatic carbons produce signals between δ 115-135 ppm [7]. The methoxy carbon (-OCH₃) and methyl carbon (-CH₃) resonate at δ 56-58 ppm and δ 15-17 ppm, respectively [6].

Table 5: Detailed NMR Spectroscopic Data of Digitolutein [4] [5] [7]

| NMR Type | Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Methoxy group (-OCH₃) | 3.9-4.0 | singlet |

| ¹H NMR | Methyl group (-CH₃) | 2.2-2.4 | singlet |

| ¹H NMR | Aromatic protons | 7.2-8.2 | multiplet |

| ¹H NMR | Hydroxyl proton (-OH) | 11.8-12.2 | singlet |

| ¹³C NMR | Carbonyl carbons (C=O) | 180-185 | N/A |

| ¹³C NMR | Quaternary aromatic carbons | 140-165 | N/A |

| ¹³C NMR | Tertiary aromatic carbons | 115-135 | N/A |

| ¹³C NMR | Methoxy carbon (-OCH₃) | 56-58 | N/A |

| ¹³C NMR | Methyl carbon (-CH₃) | 15-17 | N/A |

Mass Spectrometry

Mass spectrometry (MS) analysis of digitolutein provides crucial information about its molecular weight and fragmentation pattern [8]. The electron ionization mass spectrum of digitolutein shows a molecular ion peak [M]⁺ at m/z 268, which corresponds to its molecular weight and confirms its molecular formula C16H12O4 [6]. The fragmentation pattern of digitolutein follows characteristic pathways observed in anthraquinone derivatives [9].

The major fragment ions observed in the mass spectrum include m/z 253 [M-CH₃]⁺, resulting from the loss of a methyl group, and m/z 225 [M-CO-CH₃]⁺, formed by the sequential loss of a carbonyl group and a methyl group [8]. Additional fragment ions at m/z 240 [M-CO]⁺, m/z 197 [M-CO-CO-CH₃]⁺, and m/z 169 [M-CO-CO-CO-CH₃]⁺ are also observed, indicating the stepwise loss of carbonyl groups and the methyl group [9] [6].

Table 6: Mass Spectrometry Fragmentation Pattern of Digitolutein [8] [9]

| m/z Value | Fragment Assignment | Relative Intensity (%) |

|---|---|---|

| 268 | Molecular ion [M]⁺ | 100 |

| 253 | [M-CH₃]⁺ | 45-55 |

| 240 | [M-CO]⁺ | 20-30 |

| 225 | [M-CO-CH₃]⁺ | 70-80 |

| 197 | [M-CO-CO-CH₃]⁺ | 30-40 |

| 169 | [M-CO-CO-CO-CH₃]⁺ | 15-25 |

| 141 | Further fragmentation | 10-15 |

Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in digitolutein . The IR spectrum of digitolutein exhibits characteristic absorption bands that correspond to its structural features [11]. The hydroxyl group (-OH) produces a medium intensity absorption band at 3300-3500 cm⁻¹, while the aromatic and aliphatic carbon-hydrogen (C-H) stretching vibrations appear as weak bands at 2900-3000 cm⁻¹ .

The carbonyl groups (C=O) of the anthraquinone core give rise to strong absorption bands at 1670-1680 cm⁻¹, which is a distinctive feature of quinone structures [11]. The aromatic carbon-carbon (C=C) stretching vibrations produce medium intensity bands at 1590-1620 cm⁻¹ [12]. The methyl group (-CH₃) bending vibrations appear at 1450-1470 cm⁻¹ with medium intensity .

The carbon-oxygen (C-O) stretching vibrations of the hydroxyl group produce strong absorption bands at 1200-1300 cm⁻¹, while the carbon-oxygen-carbon (C-O-C) stretching vibrations of the methoxy group appear at 1050-1150 cm⁻¹ with medium intensity [11] [12]. The aromatic carbon-hydrogen (C-H) out-of-plane bending vibrations produce medium intensity bands at 750-850 cm⁻¹ .

Table 7: IR Spectroscopic Data of Digitolutein [11] [12]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3300-3500 | O-H stretching | medium |

| 2900-3000 | C-H stretching (aromatic and aliphatic) | weak |

| 1670-1680 | C=O stretching (quinone) | strong |

| 1590-1620 | C=C stretching (aromatic) | medium |

| 1450-1470 | C-H bending (methyl) | medium |

| 1200-1300 | C-O stretching | strong |

| 1050-1150 | C-O-C stretching (methoxy) | medium |

| 750-850 | C-H out-of-plane bending (aromatic) | medium |

Crystallographic and 3D Conformational Analysis

Crystallographic Parameters

The crystallographic analysis of digitolutein provides important information about its three-dimensional structure and packing arrangement in the solid state [13]. Based on studies of similar anthraquinone derivatives, digitolutein is expected to crystallize in the monoclinic crystal system with the space group P2₁/c [14]. The unit cell dimensions are estimated to be approximately a = 7.8-8.2 Å, b = 12.5-13.0 Å, and c = 14.0-14.5 Å, with unit cell angles α = 90°, β = 100-105°, and γ = 90° [13] [15].

The crystal structure of digitolutein is predicted to contain four molecules per unit cell (Z = 4), with a calculated density of 1.40-1.45 g/cm³ [14]. The crystals of digitolutein typically exhibit a yellow to orange color and form prismatic or needle-like morphologies, which is characteristic of anthraquinone derivatives [13] [15].

Table 8: Crystallographic Parameters of Digitolutein (Based on Similar Anthraquinone Derivatives) [13] [14] [15]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions (a, b, c) (Å) | 7.8-8.2, 12.5-13.0, 14.0-14.5 |

| Unit Cell Angles (α, β, γ) (°) | 90, 100-105, 90 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.40-1.45 |

| Crystal Color | Yellow to orange |

| Crystal Morphology | Prismatic or needle-like |

3D Conformational Analysis

The three-dimensional conformation of digitolutein is characterized by a nearly planar anthraquinone core, which is a common feature of anthraquinone derivatives [16]. The planarity of the tricyclic system is maintained by the conjugated π-electron system, which extends throughout the molecule [17]. The carbonyl groups at positions 9 and 10 lie in the same plane as the aromatic rings, contributing to the overall planarity of the molecule [16].

The substituents on the anthraquinone core, including the methoxy group at position 1, the hydroxyl group at position 2, and the methyl group at position 3, adopt specific orientations that minimize steric interactions and maximize electronic stabilization [17]. The hydroxyl group at position 2 forms an intramolecular hydrogen bond with the carbonyl oxygen at position 9, which further stabilizes the molecular conformation [16] [18].

Computational studies using density functional theory (DFT) methods have provided insights into the preferred conformation of digitolutein [19]. The optimized geometry of digitolutein reveals that the methoxy group at position 1 is oriented in the plane of the anthraquinone core, with the methyl group pointing away from the adjacent hydroxyl group to minimize steric repulsion [17] [19]. The methyl group at position 3 also lies approximately in the plane of the anthraquinone core, with a slight deviation to reduce steric interactions with neighboring atoms [18].

The three-dimensional conformation of digitolutein is influenced by various factors, including electronic effects, steric interactions, and crystal packing forces [19]. The planar conformation of the anthraquinone core facilitates π-π stacking interactions between adjacent molecules in the crystal lattice, which contributes to the stability of the crystal structure [16] [18].

Comparative Analysis with Anthraquinone Derivatives

Digitolutein belongs to a large family of anthraquinone derivatives, which share a common tricyclic aromatic structure with two carbonyl groups in the central ring [20]. However, digitolutein possesses unique structural features that distinguish it from other anthraquinone derivatives, particularly in terms of the substitution pattern on the anthraquinone core [21].

When compared to other naturally occurring anthraquinone derivatives, such as emodin, chrysophanol, aloe-emodin, and morindone, digitolutein exhibits distinct differences in the position and nature of substituents on the anthraquinone core [20]. Emodin (1,3,8-trihydroxy-6-methylanthraquinone) contains three hydroxyl groups at positions 1, 3, and 8, and a methyl group at position 6 [21]. In contrast, digitolutein has a methoxy group at position 1, a hydroxyl group at position 2, and a methyl group at position 3.

Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) differs from digitolutein in having hydroxyl groups at positions 1 and 8, and a methyl group at position 3 [21]. Aloe-emodin (1,8-dihydroxy-3-hydroxymethylanthraquinone) contains hydroxyl groups at positions 1 and 8, and a hydroxymethyl group at position 3, which is distinct from the methyl group at position 3 in digitolutein [20].

Morindone (1,3,6-trihydroxy-2-methylanthraquinone) shares some similarities with digitolutein, as it has a methyl group at position 2, but differs in having hydroxyl groups at positions 1, 3, and 6 [21]. The unique substitution pattern of digitolutein, with a methoxy group at position 1, a hydroxyl group at position 2, and a methyl group at position 3, contributes to its specific physical, chemical, and spectroscopic properties [20].

Table 4: Comparison of Digitolutein with Other Anthraquinone Derivatives [20] [21]

| Anthraquinone Derivative | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Digitolutein | C16H12O4 | 268.26 | 2-hydroxy-1-methoxy-3-methyl substitution |

| Emodin | C15H10O5 | 270.24 | 1,3,8-trihydroxy-6-methyl substitution |

| Chrysophanol | C15H10O4 | 254.24 | 1,8-dihydroxy-3-methyl substitution |

| Aloe-emodin | C15H10O5 | 270.24 | 1,8-dihydroxy-3-hydroxymethyl substitution |

| Morindone | C15H10O5 | 270.24 | 1,3,6-trihydroxy-2-methyl substitution |

The differences in substitution patterns among these anthraquinone derivatives result in variations in their spectroscopic properties, including NMR chemical shifts, mass spectrometric fragmentation patterns, and IR absorption bands. For instance, the presence of a methoxy group at position 1 in digitolutein leads to distinctive signals in its NMR spectra and specific fragmentation patterns in its mass spectrum, which are not observed in other anthraquinone derivatives lacking this substituent [21].